4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 4-butoxybenzamide moiety at position 2.
Properties
IUPAC Name |
4-butoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-2-3-12-32-18-10-4-15(5-11-18)22(27)23-21-19-13-33(30,31)14-20(19)24-25(21)16-6-8-17(9-7-16)26(28)29/h4-11H,2-3,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMSMCDTVAEPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. The sulfonyl (5,5-dioxido) group stabilizes the thienopyrazole core via resonance, contrasting with the oxo group in the brominated analogue, which lacks such stabilization .
Halogenated analogues (e.g., X = Cl, Br in ) exhibit higher molecular weights and polarizabilities, which may reduce aqueous solubility .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy: The absence of νC=O (1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole derivatives (e.g., compounds [7–9]) confirm tautomeric stabilization in the thione form . Similar behavior is expected for the sulfonyl-stabilized thienopyrazole core of the target compound. The nitro group (νNO₂ ~ 1520 cm⁻¹) and sulfonyl group (νSO₂ ~ 1350–1150 cm⁻¹) in the target compound would dominate its IR profile, distinguishing it from analogues with oxo or methyl groups .
NMR Analysis :
Research Findings and Implications
- The nitro and sulfonyl groups may enhance interactions with enzymatic targets, such as cyclooxygenase-2 (COX-2) or bacterial efflux pumps .
- Thermodynamic Stability : The sulfonyl group in the target compound likely improves thermal stability compared to oxo-containing analogues, as seen in differential scanning calorimetry (DSC) studies of similar sulfonamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodology :
- Step 1 : Start with a substituted thieno[3,4-c]pyrazole core. Use a condensation reaction between 4-amino-3,5-disubstituted-1,2,4-triazole derivatives and substituted benzaldehydes under reflux with absolute ethanol and glacial acetic acid as a catalyst .
- Step 2 : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution. Monitor reaction progress using TLC or HPLC.
- Step 3 : Purify the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, sulfone S=O at ~1300–1150 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the 4-butoxy group will show characteristic triplet signals for CH₂ groups adjacent to oxygen .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .
Q. What are the preliminary biological screening protocols for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
- Cytotoxicity : Test on human cell lines (e.g., HEK-293) via MTT assay to assess IC₅₀ .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data during structural refinement?
- Methodology :
- Software Tools : Use SHELXL for small-molecule refinement. Adjust parameters (e.g., anisotropic displacement, hydrogen bonding constraints) to minimize R-factors .
- Validation : Cross-check with WinGX/ORTEP for graphical representation of anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Example : If sulfone (5,5-dioxido) geometry conflicts with expected bond lengths, apply restraints based on similar structures in the Cambridge Structural Database .
Q. What computational strategies predict the environmental fate of this compound?
- Methodology :
- QSPR Modeling : Use tools like EPI Suite to estimate physicochemical properties (logP, biodegradation half-life) .
- Ecotoxicity : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes in non-target organisms (e.g., cytochrome P450 in aquatic species) .
Q. How to design analogs with improved metabolic stability?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-nitrophenyl group with trifluoromethyl or pyridinyl groups to enhance lipophilicity and reduce oxidative metabolism .
- In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic clearance. Compare half-life (t₁/₂) of analogs .
Q. What experimental frameworks address contradictory biological activity data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
